molecular formula C12H14 B178887 2,4,7-trimethyl-1H-indene CAS No. 144284-76-4

2,4,7-trimethyl-1H-indene

Cat. No.: B178887
CAS No.: 144284-76-4
M. Wt: 158.24 g/mol
InChI Key: QUQWJMKRXAQCQH-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-1H-indene is an organic compound with the molecular formula C12H14. It belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of three methyl groups attached to the indene structure at positions 2, 4, and 7. It is a colorless liquid with a boiling point of approximately 245°C and a density of 0.974 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trimethyl-1H-indene can be achieved through various methods. One common approach involves the alkylation of indene with methylating agents under acidic conditions. For instance, the Friedel-Crafts alkylation of indene with methyl chloride in the presence of aluminum chloride as a catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives.

Scientific Research Applications

2,4,7-Trimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-trimethyl-1H-indene involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of complex molecules. The presence of methyl groups influences its reactivity and stability, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups at specific positions enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4,7-trimethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQWJMKRXAQCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453752
Record name 2,4,7-trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144284-76-4
Record name 2,4,7-trimethyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (125 mmol) of methylcyclopentadiene were first added dropwise at 0° C. to a solution of 6.4 g (280 mmol) of sodium in 100 ml of methanol. This mixture was added dropwise at room temperature to a solution of 13.1 ml (112 mmol) of 2,5-hexanedione in 50 ml of methanol in the course of 1 hour. After the mixture had been stirred at room temperature for 4 hours, it was poured onto ice-water and acidified to pH 2. Hereafter, it was extracted with diethyl ether, dried over Na2SO4 and evaporated. The residue was chromatographed on 600 g of silica gel (long column) with hexane/methylene chloride (20:1). 0.90 g (5 %) of 3,4,7-trimethylindene (21) and 0.4 g (2%) of 2,4,7-trimethylidene (20) were obtained. For the NMR data, see Table 1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.06 g of 2,4,7 trimethylindanol (51.4 mmol) were dissolved in 100 ml of toluene in a 250 ml, 2-neck flask equipped with magnetic stirring bar, Dean-Stark separator and bubble condenser. 0.15 g of p-toluenesulphonic acid monohydrate (0.78 mmol, 0.015 eq) were added, and the solution was heated to reflux, distilling the toluene-H2O azeotrope. After about 2 h, the temperature increased toward the boiling point of toluene, and after a few drops of pure toluene distillate, the reaction was stopped by cooling to room temperature and treating the solution with 100 ml of saturated NaHCO3 aqueous solution. The organic phase was extracted with Et2O with the standard procedure, the combined organic phases were washed with H2O and then dried with Na2SO4. After filtration, the solvents were evaporated under reduced pressure to give 7.24 g of an off-white waxy product (yield: 89%).
Quantity
9.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,7-trimethyl-1H-indene
Reactant of Route 2
2,4,7-trimethyl-1H-indene
Reactant of Route 3
2,4,7-trimethyl-1H-indene
Reactant of Route 4
2,4,7-trimethyl-1H-indene
Reactant of Route 5
2,4,7-trimethyl-1H-indene

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